![molecular formula C12H17NO4 B3009999 Methyl 3-amino-4,5-diethoxybenzoate CAS No. 1325304-99-1](/img/structure/B3009999.png)
Methyl 3-amino-4,5-diethoxybenzoate
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Description
Synthesis Analysis
The synthesis of related compounds often involves the modification of the benzoate nucleus with different substituents. For example, the synthesis of 1-methyl-2-(3,4,5-trimethoxybenzoyl)-3-aminoindoles involves the alkylation of the indole nitrogen with small alkyl groups . Another synthesis process for methyl 4-butyrylamino-3-methyl-5-aminobenzoate includes nitration followed by reduction, which could be relevant for synthesizing similar compounds .
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using various techniques. For instance, the single crystal X-ray structure of methyl 4-hydroxybenzoate was determined, and extensive intermolecular hydrogen bonding was observed . Such structural analyses are crucial for understanding the molecular geometry and potential intermolecular interactions of Methyl 3-amino-4,5-diethoxybenzoate.
Chemical Reactions Analysis
The chemical reactivity of similar compounds can be inferred from the studies provided. For example, the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates involves a domino 1,3-dipolar cycloaddition and elimination . This suggests that the diethoxy groups in Methyl 3-amino-4,5-diethoxybenzoate may also participate in cycloaddition reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied using computational and experimental methods. For instance, computational calculations using HF and DFT methods were performed on methyl 4-hydroxybenzoate to determine its vibrational spectra and frontier orbital energies . Similar computational studies could be applied to Methyl 3-amino-4,5-diethoxybenzoate to predict its properties.
Mechanism of Action
Target of Action
Similar compounds often interact with proteins or enzymes in the body, altering their function and leading to changes at the cellular level .
Mode of Action
It’s known that amines can act as nucleophiles, reacting with electrophiles in the body . This can lead to the formation of new compounds, potentially altering the function of the target molecule .
Biochemical Pathways
Similar compounds have been known to participate in various biochemical reactions, such as the suzuki–miyaura coupling .
Pharmacokinetics
The compound’s molecular weight (21122 g/mol) and its structure suggest that it may be well-absorbed and distributed in the body .
Result of Action
The compound’s potential to react with other molecules suggests that it could have a variety of effects, depending on the specific targets and pathways involved .
Action Environment
The action, efficacy, and stability of Methyl 3-amino-4,5-diethoxybenzoate can be influenced by various environmental factors. These may include the pH of the surrounding environment, the presence of other compounds, and the specific conditions within the body .
properties
IUPAC Name |
methyl 3-amino-4,5-diethoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-4-16-10-7-8(12(14)15-3)6-9(13)11(10)17-5-2/h6-7H,4-5,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCUPBTXCHOTBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)N)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-4,5-diethoxybenzoate |
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